molecular formula C22H29N3O2 B15024426 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol

1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B15024426
M. Wt: 367.5 g/mol
InChI Key: MQUBPUGYERSITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its complex structure, which includes a benzimidazole ring, an imino group, and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.

    Introduction of the Imino Group: The imino group is introduced by reacting the benzimidazole derivative with an appropriate amine under controlled conditions.

    Attachment of the Pentyl Group: The pentyl group is added through alkylation reactions using pentyl halides.

    Formation of the Phenoxypropanol Moiety: The final step involves the reaction of the intermediate compound with 2-methylphenol and epichlorohydrin to form the phenoxypropanol moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Lacks the pentyl group, resulting in different chemical properties.

    1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(phenoxy)propan-2-ol: Lacks the methyl group on the phenoxy moiety.

Uniqueness: 1-(2-Imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol is unique due to the presence of both the pentyl group and the methyl-substituted phenoxy moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

1-(2-imino-3-pentylbenzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C22H29N3O2/c1-3-4-9-14-24-19-11-6-7-12-20(19)25(22(24)23)15-18(26)16-27-21-13-8-5-10-17(21)2/h5-8,10-13,18,23,26H,3-4,9,14-16H2,1-2H3

InChI Key

MQUBPUGYERSITR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.